2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid
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Overview
Description
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid is a complex organic compound with the molecular formula C10H11NO6S It is characterized by the presence of a benzo[1,4]dioxine ring system, which is a fused ring structure containing both benzene and dioxine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the sulfonylation of 2,3-dihydro-benzo[1,4]dioxine with a suitable sulfonyl chloride, followed by the introduction of the butyric acid moiety through a series of reactions including amination and esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Key considerations include the selection of raw materials, reaction optimization, and purification techniques such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group, depending on the reducing agent and conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce sulfinyl or sulfhydryl derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the substituents introduced.
Scientific Research Applications
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid: This compound shares a similar core structure but differs in the presence of a benzoic acid moiety instead of butyric acid.
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-acetic acid: Another related compound with an acetic acid moiety.
Uniqueness
2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO6S/c1-2-9(12(14)15)13-20(16,17)8-3-4-10-11(7-8)19-6-5-18-10/h3-4,7,9,13H,2,5-6H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEKICGYLZCGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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